molecular formula C43H66O15 B12648315 16-Acetyldigitalinum verum CAS No. 73987-00-5

16-Acetyldigitalinum verum

Cat. No.: B12648315
CAS No.: 73987-00-5
M. Wt: 823.0 g/mol
InChI Key: SZHBGTRKQDNXNC-KMWODIJASA-N
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Description

16-Acetyldigitalinum verum is a useful research compound. Its molecular formula is C43H66O15 and its molecular weight is 823.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality 16-Acetyldigitalinum verum suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 16-Acetyldigitalinum verum including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

73987-00-5

Molecular Formula

C43H66O15

Molecular Weight

823.0 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-4,5-bis[[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy]-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate

InChI

InChI=1S/C43H66O15/c1-20-38(48)29(45)15-34(52-20)57-31-17-36(54-22(3)40(31)58-35-16-30(46)39(49)21(2)53-35)56-26-9-11-41(5)25(14-26)7-8-28-27(41)10-12-42(6)37(24-13-33(47)51-19-24)32(55-23(4)44)18-43(28,42)50/h13,20-22,25-32,34-40,45-46,48-50H,7-12,14-19H2,1-6H3/t20-,21-,22-,25-,26+,27+,28-,29+,30+,31+,32?,34-,35-,36-,37+,38-,39-,40-,41+,42-,43?/m1/s1

InChI Key

SZHBGTRKQDNXNC-KMWODIJASA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O)C)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7(C6(CC([C@@H]7C8=CC(=O)OC8)OC(=O)C)O)C)C)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC(=O)C)O)C)C)O)O

Origin of Product

United States

Phytochemical Origin and Distribution

The primary sources of acetylated cardiac glycosides are plants belonging to the genus Digitalis, commonly known as foxgloves. nih.govresearchgate.netresearchgate.net These plants are renowned for their complex chemical makeup, which includes a wide array of cardenolides, compounds that have significant effects on cardiac function. cvpharmacology.comwikipedia.org

Digitalis lanata, the woolly foxglove, is a principal species cultivated for the commercial production of these medicinally important compounds. nih.govdergipark.org.tr It is particularly noted for its high concentration and diversity of cardenolides. frontiersin.org Other species, such as Digitalis purpurea (the common foxglove), also produce these compounds, although often in different proportions. researchgate.net The geographical distribution of these plants spans Europe and Western Asia, with some species being naturalized in other parts of the world. researchgate.net

The production of cardiac glycosides within the plant can be influenced by various factors, including the specific species, subspecies, and even the environmental conditions in which the plant grows. d-nb.info The drying and processing of the plant material can also lead to the chemical modification of these compounds, such as the removal of acetyl groups, resulting in a complex mixture of related substances in the final extract. d-nb.info

Chemodiversity and Analogues in Producing Species

The chemical diversity of cardiac glycosides within the Digitalis genus is extensive, with over 100 different cardenolides having been isolated. researchgate.netd-nb.info These compounds share a common steroid aglycone core but differ in the number and type of sugar residues attached, as well as other modifications like acetylation.

Digitalis lanata is a rich source of a series of primary glycosides known as lanatosides (A, B, and C), which are acetylated. frontiersin.org These lanatosides can be enzymatically or chemically processed to yield other important cardiac glycosides like digoxin (B3395198) and digitoxin. d-nb.info The presence of an acetyl group, typically on the digitoxose sugar moiety, is a key feature of the primary glycosides in D. lanata. youtube.com

While acetylation on the sugar portion of the molecule is common, acetylation at the C-16 position of the steroidal aglycone, as suggested by the name "16-Acetyldigitalinum verum," is also a known structural variation in some cardenolides, such as gitoxigenin and its derivatives. youtube.com

The following interactive table details some of the key cardiac glycoside analogues found in Digitalis species, highlighting their structural relationships.

Compound NameAglyconeSugar MoietyAcetylatedPrimary Producing Species
Lanatoside A Digitoxigenin3 Digitoxose, 1 GlucoseYesDigitalis lanata
Lanatoside B Gitoxigenin3 Digitoxose, 1 GlucoseYesDigitalis lanata
Lanatoside C Digoxigenin3 Digitoxose, 1 GlucoseYesDigitalis lanata
Acetyldigitoxin Digitoxigenin3 DigitoxoseYesDigitalis species
Digoxin Digoxigenin3 DigitoxoseNoDigitalis lanata
Digitoxin Digitoxigenin3 DigitoxoseNoDigitalis purpurea, Digitalis lanata
Gitoxin Gitoxigenin3 DigitoxoseNoDigitalis species

Table 1. Key Cardiac Glycoside Analogues in Digitalis Species.

The chemodiversity within a single species can be significant, with the relative abundance of different cardenolides varying between different populations and even individual plants. dergipark.org.trfrontiersin.org This variability underscores the complex biosynthesis of these compounds within the plant. nih.gov

Isolation, Purification, and Advanced Analytical Characterization Methodologies

Extraction and Fractionation Techniques for Cardenolide Enrichment

The journey to obtaining pure 16-Acetyldigitalinum verum begins with its extraction from plant sources, most notably from the leaves of Digitalis species. The initial step typically involves the extraction of the dried and powdered plant material with a polar solvent, such as methanol (B129727) or ethanol, to solubilize the glycosides. To enhance the efficiency of this process, various techniques can be employed, including maceration, percolation, or Soxhlet extraction.

Following the initial extraction, the crude extract contains a complex mixture of compounds, including chlorophyll, lipids, and other glycosides. Therefore, a fractionation strategy is essential to enrich the cardenolide content. A common approach is liquid-liquid extraction, where the crude extract is partitioned between an aqueous phase and an immiscible organic solvent, such as chloroform (B151607) or a mixture of chloroform and methanol. This step selectively transfers the cardenolides into the organic phase, leaving behind more polar impurities in the aqueous layer.

Further enrichment can be achieved using solid-phase extraction (SPE). In this technique, the extract is passed through a cartridge containing a solid adsorbent, such as a C18-bonded silica (B1680970) gel. The cardenolides are retained on the solid phase while less polar compounds are washed away. Subsequently, the desired glycosides are eluted with a solvent of appropriate polarity, resulting in a significantly enriched fraction.

Extraction/Fractionation TechniquePrincipleTypical Solvents/MaterialsOutcome
Solvent Extraction Differential solubility of compounds.Methanol, EthanolCrude extract containing a mixture of glycosides and other plant constituents.
Liquid-Liquid Extraction Partitioning of compounds between two immiscible liquid phases based on their polarity.Water/Chloroform, Water/Chloroform-MethanolSeparation of cardenolides from highly polar impurities.
Solid-Phase Extraction (SPE) Adsorption of compounds onto a solid phase and selective elution.C18-bonded silicaEnrichment of the cardenolide fraction and removal of interfering substances.

Chromatographic Separation Strategies for 16-Acetyldigitalinum verum

Following enrichment, the isolation of 16-Acetyldigitalinum verum in its pure form necessitates the use of high-resolution chromatographic techniques. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analytical determination and preparative isolation of 16-Acetyldigitalinum verum. Reversed-phase HPLC, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is particularly effective.

For analytical purposes, a gradient elution is often employed, where the composition of the mobile phase is changed over time to achieve optimal separation of the complex mixture of cardenolides present in the enriched extract. A typical mobile phase might consist of a mixture of water and acetonitrile (B52724) or methanol. Detection is commonly performed using an ultraviolet (UV) detector, as the α,β-unsaturated lactone ring of the cardenolide structure exhibits a characteristic UV absorbance.

Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate larger quantities of the target compound. By collecting the fraction corresponding to the retention time of 16-Acetyldigitalinum verum, a highly purified sample can be obtained.

HPLC ParameterTypical Conditions for Cardenolide Analysis
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of Water and Acetonitrile/Methanol
Flow Rate 0.8 - 1.5 mL/min (analytical)
Detection UV at ~220 nm

Countercurrent Chromatography and Other Preparative Methods

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that offers a valuable alternative to traditional solid-support-based methods for the preparative separation of natural products like 16-Acetyldigitalinum verum. CCC avoids the irreversible adsorption of the sample onto a solid support, leading to high recovery rates. The separation is based on the differential partitioning of the components between two immiscible liquid phases. The selection of a suitable two-phase solvent system is critical for a successful separation.

Other preparative methods that can be employed in the purification scheme include column chromatography using silica gel or other adsorbents. By carefully selecting the eluting solvent system, it is possible to achieve a coarse separation of the cardenolide glycosides prior to final purification by preparative HPLC.

Advanced Spectroscopic Methods for Structural Elucidation

Once 16-Acetyldigitalinum verum has been isolated in a pure form, its chemical structure is definitively confirmed using a combination of advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of 16-Acetyldigitalinum verum, including the determination of its stereochemistry. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed.

¹H NMR provides information about the number and chemical environment of the protons in the molecule. The chemical shifts, coupling constants, and multiplicities of the signals are used to assign the protons to their respective positions in the steroid nucleus and the sugar moieties. The presence of the acetyl group is confirmed by a characteristic singlet in the upfield region of the spectrum.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., methyl, methylene, methine, quaternary, carbonyl).

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, and thus for assembling the complete structure of the molecule. These experiments allow for the unambiguous assignment of all proton and carbon signals and confirm the sequence and linkage of the sugar units to the aglycone.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of 16-Acetyldigitalinum verum and to obtain information about its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule.

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and then fragmented by collision with an inert gas. The resulting fragment ions provide valuable information about the structure of the molecule. For a glycoside like 16-Acetyldigitalinum verum, the fragmentation pattern typically shows the sequential loss of the sugar moieties and the acetyl group, as well as characteristic fragmentations of the steroid nucleus. This fragmentation data, in conjunction with NMR data, provides conclusive evidence for the structure of the compound.

Spectroscopic TechniqueInformation Obtained
¹H NMR Number, chemical environment, and connectivity of protons.
¹³C NMR Information about the carbon skeleton.
2D NMR (COSY, HSQC, HMBC) Connectivity between protons and carbons, stereochemistry.
High-Resolution Mass Spectrometry (HRMS) Accurate molecular weight and elemental composition.
Tandem Mass Spectrometry (MS/MS) Structural information from fragmentation patterns.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the structural elucidation of complex natural products like 16-Acetyldigitalinum verum. These methods provide critical information regarding the functional groups present and the extent of conjugated systems within the molecule, respectively, thereby confirming its structural integrity.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the characteristic functional groups of 16-Acetyldigitalinum verum. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are indicative of specific bonds and functional groups. For 16-Acetyldigitalinum verum, the key structural components giving rise to distinct IR absorption bands are the hydroxyl (-OH) groups of the steroid nucleus and the sugar moieties, the carbonyl (C=O) group of the acetyl ester at C-16, and the α,β-unsaturated γ-lactone ring.

The presence of a broad absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibrations of the hydroxyl groups. The sharp, intense absorption band around 1740-1720 cm⁻¹ can be attributed to the C=O stretching vibration of the ester carbonyl group. The α,β-unsaturated γ-lactone ring, a hallmark of cardenolides, exhibits a strong C=O stretching absorption band typically around 1785-1760 cm⁻¹ and a C=C stretching band around 1640-1620 cm⁻¹. The C-O stretching vibrations of the ether and alcohol functionalities typically appear in the fingerprint region between 1260 and 1000 cm⁻¹.

A representative summary of the expected IR absorption bands for 16-Acetyldigitalinum verum is provided in the table below.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3500 - 3200 (Broad)
Ester Carbonyl (C=O)C=O Stretch1740 - 1720 (Strong)
Lactone Carbonyl (C=O)C=O Stretch1785 - 1760 (Strong)
Alkene (C=C)C=C Stretch1640 - 1620 (Variable)
Ether/Alcohol (C-O)C-O Stretch1260 - 1000 (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within a molecule, particularly those involving conjugated systems. For cardiac glycosides like 16-Acetyldigitalinum verum, the primary chromophore responsible for UV absorption is the α,β-unsaturated γ-lactone ring. nih.gov This conjugated system gives rise to a characteristic absorption maximum (λmax) in the ultraviolet region.

The electronic transition of interest is the π → π* transition of the conjugated C=C and C=O bonds in the lactone ring. This typically results in a strong absorption band between 215 and 225 nm. iosrjournals.org The position and intensity of this absorption are sensitive to the solvent used but provide confirmatory evidence for the presence of the cardenolide structure. The steroid nucleus itself, being saturated, does not exhibit significant absorption in the near-UV region.

The expected UV-Vis absorption data for 16-Acetyldigitalinum verum is summarized in the following table.

Chromophore Electronic Transition Expected λmax (nm) Solvent
α,β-Unsaturated γ-lactoneπ → π*215 - 225Ethanol/Methanol

Molecular and Cellular Pharmacology of 16 Acetyldigitalinum Verum

In Vitro Biological Activity Profiling in Defined Cellular Systems

Investigation of Cytotoxic Activity against Specific Cancer Cell Lines (e.g., KB cells, VA-13, HepG2)

No specific data on the cytotoxic effects of 16-Acetyldigitalinum verum against KB, VA-13, or HepG2 cell lines were found in the reviewed literature.

Evaluation of Inotropic Activity in Isolated Tissue Preparations

Information regarding the inotropic activity of 16-Acetyldigitalinum verum in isolated tissue preparations is not currently available in scientific publications.

Assessment of Anti-inflammatory Activity via Cellular Marker Modulation (e.g., ICAM-1)

There are no specific studies detailing the anti-inflammatory effects of 16-Acetyldigitalinum verum or its ability to modulate cellular markers such as Intercellular Adhesion Molecule-1 (ICAM-1).

Analysis of Antiviral and Antibacterial Effects in Cell Cultures

No research data could be located concerning the potential antiviral or antibacterial properties of 16-Acetyldigitalinum verum in cell culture models.

Study of Multidrug Resistance (MDR) Reversal Activity in Cancer Cell Models

The capacity of 16-Acetyldigitalinum verum to act as a multidrug resistance reversal agent in cancer cells has not been documented in the available scientific literature.

Structure Activity Relationship Sar of 16 Acetyldigitalinum Verum and Its Derivatives

Impact of the 16-Acetyl Moiety on Molecular Interactions and Biological Activity

The presence of an acetyl group at the 16th position of the steroid nucleus is a distinguishing feature of 16-Acetyldigitalinum verum. While specific studies on this particular compound are limited, the influence of acetylation on the activity of related cardiac glycosides provides valuable insights. Acetylation, in general, increases the lipophilicity of the molecule. This enhanced lipophilicity can influence the compound's pharmacokinetic properties, such as its absorption, distribution, and ability to cross cell membranes to reach its target.

Role of the Glycosidic Chain in Modulating Cellular Uptake and Receptor Affinity

The length and composition of the glycosidic chain can also influence the rate of association and dissociation of the glycoside from its receptor. A longer and more complex sugar chain may lead to a slower dissociation rate, resulting in a more prolonged inhibitory effect on the Na+/K+-ATPase. The table below summarizes the influence of the glycosidic chain on the activity of various digitalis glycosides.

GlycosideGlycosidic Chain CompositionRelative Potency
DigitoxinTris-digitoxoseHigh
Digoxin (B3395198)Tris-digitoxose with a 12β-hydroxyl groupHigh
Lanatoside CTetrasaccharide including a glucose and an acetyl-digitoxoseHigh
DeslanosideTetrasaccharide including a glucoseHigh

This table presents generalized data for common digitalis glycosides to illustrate the role of the glycosidic chain.

Stereochemical Influences on Pharmacological Potency and Specificity

The stereochemistry of both the steroid nucleus and the glycosidic chain of 16-Acetyldigitalinum verum is a critical factor for its pharmacological potency and specificity. The specific three-dimensional arrangement of atoms in the molecule dictates its ability to bind effectively to the Na+/K+-ATPase.

Key stereochemical features essential for the activity of cardiac glycosides include:

Cis-fusion of the C/D rings of the steroid nucleus: This creates a characteristic U-shape in the molecule, which is crucial for fitting into the receptor binding site. tandfonline.com

β-orientation of the lactone ring at C-17: This specific orientation is required for optimal interaction with the receptor. researchgate.net

β-orientation of the glycosidic linkage at C-3: The sugar chain must be in the correct orientation to interact with the extracellular portion of the enzyme. nih.gov

Studies on various stereoisomers of cardiac glycosides have demonstrated that even minor changes in stereochemistry can lead to a significant loss of biological activity. nih.govresearchgate.net For instance, inversion of the stereochemistry at a single chiral center in the sugar moiety can dramatically reduce the affinity of the glycoside for its receptor. nih.gov This high degree of stereospecificity highlights the precise nature of the interaction between cardiac glycosides and the Na+/K+-ATPase.

Computational and In Silico Approaches to SAR Modeling

Computational and in silico methods have become invaluable tools for elucidating the structure-activity relationships of cardiac glycosides, including derivatives of digitalinum verum. These approaches provide insights into the molecular interactions governing their biological activity and can guide the design of new, more potent, and selective compounds.

Molecular docking studies are used to predict the preferred binding mode of a ligand to its receptor. In the case of 16-Acetyldigitalinum verum, docking simulations can be performed using a model of the Na+/K+-ATPase to understand how the 16-acetyl group and the glycosidic chain contribute to the binding affinity. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the drug-receptor complex.

Molecular dynamics (MD) simulations provide a more dynamic picture of the binding event. chemrxiv.org By simulating the movement of the ligand and receptor over time, MD can reveal conformational changes that occur upon binding and provide insights into the stability of the drug-receptor complex. chemrxiv.org These simulations can also be used to calculate the binding free energy, which is a quantitative measure of the affinity of the ligand for its receptor.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For cardiac glycosides, QSAR models can be developed to predict the inhibitory potency of new derivatives based on their physicochemical properties, such as lipophilicity, electronic properties, and steric parameters. nih.govresearchgate.net

A typical QSAR study on cardiac glycosides might involve the following steps:

Synthesizing a series of analogues with systematic variations in their structure.

Measuring the biological activity of each analogue (e.g., IC50 for Na+/K+-ATPase inhibition).

Calculating a set of molecular descriptors for each analogue that quantify its structural and physicochemical properties.

Using statistical methods, such as multiple linear regression or partial least squares, to develop a mathematical equation that relates the molecular descriptors to the biological activity.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. Below is a table summarizing typical parameters from a hypothetical QSAR study on cardiac glycosides.

DescriptorCoefficientp-valueInterpretation
LogP (Lipophilicity)0.54<0.05Increased lipophilicity is positively correlated with activity.
Dipole Moment-0.21<0.05A lower dipole moment is associated with higher activity.
Steric Hindrance (Taft's Es)-0.89<0.01Increased steric bulk in a specific region is detrimental to activity.

This table is for illustrative purposes to demonstrate the output of a QSAR analysis.

Experimental In Vitro Approaches for SAR Determination

Experimental in vitro assays are essential for validating the predictions from computational models and for directly measuring the biological activity of 16-Acetyldigitalinum verum and its derivatives. These assays provide quantitative data on the interaction of the compounds with their molecular target and their effects on cellular function.

The primary in vitro assay for cardiac glycosides is the Na+/K+-ATPase inhibition assay . This assay measures the ability of a compound to inhibit the activity of purified Na+/K+-ATPase enzyme. The results are typically expressed as the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Another important in vitro assay is the radioligand binding assay . This assay uses a radiolabeled cardiac glycoside (e.g., [3H]-ouabain) to measure the affinity of unlabeled compounds for the Na+/K+-ATPase. By competing with the radioligand for binding, the affinity (Ki) of the test compound can be determined.

Cell-based assays are also used to assess the functional consequences of Na+/K+-ATPase inhibition. These include:

Rubidium (86Rb+) uptake assay: This assay measures the uptake of radioactive rubidium (a congener of potassium) by cells, which is mediated by the Na+/K+-ATPase. Inhibition of the pump leads to a decrease in 86Rb+ uptake.

Measurement of intracellular calcium concentration: As inhibition of the Na+/K+-ATPase leads to an increase in intracellular calcium, fluorescent calcium indicators can be used to measure this effect in living cells.

Cell viability and cytotoxicity assays: These assays are used to determine the concentration at which the compounds become toxic to cells, which is an important consideration for their therapeutic index.

The data obtained from these in vitro assays are crucial for building robust structure-activity relationships and for selecting the most promising compounds for further development.

Synthesis and Biological Evaluation of Structural Analogues

While specific synthetic and evaluation studies for analogues of 16-Acetyldigitalinum verum are not extensively documented in publicly available literature, a significant body of research on closely related gitoxigenin and digitoxigenin derivatives provides valuable insights into the SAR of this class of compounds. The core molecular features essential for cardiac activity include the steroid nucleus with a cis-C/D ring junction, a hydroxyl group at C-14, and an unsaturated lactone ring at C-17. nih.gov

Modifications to the sugar moiety at the C-3 position have been shown to significantly impact both the potency and pharmacokinetic properties of cardiac glycosides. For instance, the number and type of sugar units can influence the compound's solubility, cell permeability, and affinity for the Na+/K+-ATPase. Acetylation of the sugar residues, as seen in 16-Acetyldigitalinum verum, is known to affect the lipophilicity and, consequently, the absorption and distribution of the compound.

Systematic studies on digitoxigenin derivatives have revealed that the nature of the sugar at C-3 is a key determinant of activity. While the aglycone itself possesses some activity, the presence of a glycosidic chain generally enhances potency. However, the addition of more than three sugar units can lead to a decrease in activity.

CompoundModification from Parent StructureRelative Potency
DigitoxigeninAglycone (no sugar)Baseline
Digitoxigenin monodigitoxosideOne digitoxose sugarIncreased
Digitoxin (Tris-digitoxoside)Three digitoxose sugarsHigh
Acetylated Digitoxin DerivativeAcetylation of sugar moietyPotentially altered (increased lipophilicity)

The synthesis of novel cardiac glycoside analogues often involves the selective glycosylation of the steroid core or modification of existing sugar chains. These synthetic efforts aim to explore the impact of different sugar substituents on the biological activity, with the goal of developing compounds with a wider therapeutic window.

Site-Directed Mutagenesis in Target Receptors to Identify Binding Determinants

The primary molecular target for cardiac glycosides, including 16-Acetyldigitalinum verum, is the Na+/K+-ATPase, an enzyme crucial for maintaining the sodium and potassium gradients across the cell membrane. nih.gov Inhibition of this enzyme by cardiac glycosides leads to an increase in intracellular calcium concentration, which in turn enhances myocardial contractility. nih.gov The binding site for cardiac glycosides on the Na+/K+-ATPase is highly conserved across different species. nih.govpnas.org

Site-directed mutagenesis has been an invaluable tool in elucidating the specific amino acid residues that constitute the cardiac glycoside binding pocket on the α-subunit of the Na+/K+-ATPase. While studies specifically employing 16-Acetyldigitalinum verum are not prominent, research with other cardiac glycosides like ouabain and digitoxin has identified several key residues.

These studies involve systematically replacing specific amino acids in the enzyme and then assessing the impact of these mutations on the binding affinity and inhibitory activity of the cardiac glycoside. This approach has revealed that the binding site is located in a transmembrane cavity and involves interactions with residues from several transmembrane helices.

Key findings from site-directed mutagenesis studies on the Na+/K+-ATPase have highlighted the importance of specific amino acid residues in the transmembrane domains for cardiac glycoside binding. While the specific residues that interact with the 16-acetyl group of 16-Acetyldigitalinum verum have not been explicitly identified, the general binding determinants for the steroid core and the sugar moieties are expected to be similar to those of other cardiac glycosides.

Mutated ResidueLocation in Na+/K+-ATPaseEffect on Cardiac Glycoside Binding
Various residues in transmembrane helices 1, 2, 4, 5, 6, and 10α-subunitAltered binding affinity
Negatively charged amino acids in transmembrane domainsα-subunitSignificant impact on binding and function

The insights gained from site-directed mutagenesis studies are crucial for understanding the molecular basis of cardiac glycoside action and for the rational design of new drugs with improved selectivity and fewer side effects.

Analytical Method Development and Bioanalysis for Research Applications

Quantification of 16-Acetyldigitalinum verum in Plant Extracts and Cultured Cells

The complex nature of plant extracts and cellular matrices necessitates highly selective and sensitive analytical techniques to accurately quantify 16-Acetyldigitalinum verum, distinguishing it from structurally similar cardiac glycosides.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the quantification of 16-Acetyldigitalinum verum in complex biological samples due to its high sensitivity and specificity. The development of a robust LC-MS/MS method involves the meticulous optimization of chromatographic separation and mass spectrometric detection parameters.

A reverse-phase C18 column is typically employed for the chromatographic separation, with a mobile phase gradient consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727), often with additives like formic acid to enhance protonation and improve chromatographic peak shape. nih.govresearchgate.net The separation is optimized to resolve 16-Acetyldigitalinum verum from other co-extracted compounds, thereby minimizing matrix effects.

For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov The precursor ion, typically the protonated molecule [M+H]⁺ or an adduct ion (e.g., [M+NH₄]⁺), is selected in the first quadrupole. nih.gov This precursor ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. The transition from the precursor ion to the most abundant and specific product ions is used for quantification, while a second transition can be used for confirmation. Due to the lack of specific experimental data for 16-Acetyldigitalinum verum, the exact mass transitions would need to be determined empirically. However, based on the analysis of similar acetylated cardiac glycosides like β-acetyldigoxin, one can predict the fragmentation pattern would involve the sequential loss of the sugar moieties and the acetyl group. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of 16-Acetyldigitalinum verum

ParameterValue
Chromatography
ColumnC18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 95% B over 10 min
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)[M+H]⁺ or [M+NH₄]⁺
Product Ions (Q3)Dependent on fragmentation
Collision EnergyOptimized for specific transitions

Gas chromatography-mass spectrometry (GC-MS) is generally not the primary method for the analysis of intact cardiac glycosides like 16-Acetyldigitalinum verum due to their low volatility and thermal instability. However, GC-MS can be a valuable tool for the analysis of the aglycone moiety after derivatization. nih.govscispace.com Derivatization, such as acetylation or silylation, is necessary to increase the volatility and thermal stability of the molecule. nih.gov This approach can be useful in metabolic studies to understand the breakdown products of 16-Acetyldigitalinum verum. The mass spectra obtained from GC-MS provide detailed structural information that can aid in the identification of metabolites. scispace.com

Method Validation Parameters for Reproducibility and Accuracy in Research Settings

For any quantitative analytical method to be considered reliable, it must undergo a thorough validation process. The validation of bioanalytical methods is guided by regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA), with the International Council for Harmonisation (ICH) providing harmonized guidelines. europa.eufda.gov For research applications involving plant extracts, these guidelines are adapted to ensure the data is reproducible and accurate. ijtsrd.com

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. criver.com

Linearity and Range: The concentration range over which the method is accurate and precise. A calibration curve with a minimum of six non-zero standards is typically used. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. nih.gov These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample. nih.gov

Matrix Effect: The influence of co-eluting, interfering substances from the matrix on the ionization of the analyte. criver.com

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage). fda.gov

Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation in a Research Context

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ± 20% of the nominal value (± 25% at LLOQ)
Precision (%CV)≤ 20% (≤ 25% at LLOQ)
RecoveryConsistent, precise, and reproducible
StabilityAnalyte concentration within ± 20% of the initial concentration

Development of Immunological Assays for High-Throughput Screening in Research

Immunological assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a high-throughput and cost-effective method for screening large numbers of samples for the presence of 16-Acetyldigitalinum verum. rapidtest.com The development of such an assay relies on the production of antibodies that specifically recognize the target molecule.

Since small molecules like 16-Acetyldigitalinum verum are not immunogenic on their own, they must be conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response. proteogenix.scienceacs.org This small molecule-protein conjugate is known as a hapten-carrier conjugate. nih.govcreative-diagnostics.com The design of the hapten and the conjugation strategy are critical for generating antibodies with high specificity and affinity for 16-Acetyldigitalinum verum. acs.org

Once specific antibodies are produced, a competitive ELISA format is typically developed. creative-diagnostics.com In this format, the wells of a microplate are coated with a limited amount of antibody. The sample containing 16-Acetyldigitalinum verum is then added to the wells along with a known amount of enzyme-labeled 16-Acetyldigitalinum verum. The free and enzyme-labeled analyte compete for binding to the antibody. antibodies-online.com After a washing step, a substrate is added, and the resulting color change is inversely proportional to the concentration of 16-Acetyldigitalinum verum in the sample. creative-diagnostics.com While existing immunoassays for digoxin (B3395198) may show some cross-reactivity with other cardiac glycosides, a highly specific assay would require the development of monoclonal antibodies tailored to the unique structural features of 16-Acetyldigitalinum verum. nih.govnih.gov

Table 3: Key Characteristics of a Hypothetical Immunoassay for 16-Acetyldigitalinum verum

ParameterDescription
Assay TypeCompetitive ELISA
AntibodyMonoclonal antibody specific for 16-Acetyldigitalinum verum
Detection Rangee.g., 0.1 - 10 ng/mL
Sample Volume50 - 100 µL
Incubation Time1 - 2 hours
Cross-reactivityLow with other digitalis glycosides

Advanced Research Perspectives and Biotechnological Frontiers

Metabolic Engineering and Synthetic Biology for Enhanced Production of 16-Acetyldigitalinum verum

The natural abundance of 16-Acetyldigitalinum verum in Digitalis plants can be low and variable, influenced by environmental conditions and the specific plant genotype. oup.com To overcome these limitations, researchers are turning to metabolic engineering and synthetic biology to develop more reliable and high-yielding production platforms.

Genetic Manipulation of Plant Cell Cultures

Plant cell and tissue cultures of Digitalis species, particularly Digitalis lanata, offer a controlled environment for the production of cardenolides. nih.gov Genetic manipulation of these cultures is a promising strategy to boost the yield of 16-Acetyldigitalinum verum. This approach hinges on the identification and manipulation of key genes in the cardenolide biosynthetic pathway.

The biosynthesis of cardenolides is a complex process that starts from cholesterol or phytosterols. nih.gov Several key enzymatic steps have been identified, including those catalyzed by 3β-hydroxysteroid dehydrogenase (3βHSD) and progesterone (B1679170) 5β-reductase (P5βR). oup.comacs.org The expression of genes encoding these enzymes has been shown to correlate with cardenolide accumulation. nih.gov Furthermore, the discovery of cytochrome P450 enzymes, such as those from the CYP87A family, that catalyze the initial conversion of sterols to pregnenolone, has been a significant breakthrough in understanding the pathway's entry point. nih.gov

Recent studies have shown that the expression of genes involved in both cholesterol and phytosterol biosynthesis is correlated with increased cardenolide production, suggesting a complex interplay of precursor pathways. nih.gov By overexpressing the genes for rate-limiting enzymes or downregulating competing pathways in Digitalis cell cultures, it is theoretically possible to channel metabolic flux towards the synthesis of specific cardenolides like 16-Acetyldigitalinum verum. Additionally, the enzymes responsible for the final glycosylation and acetylation steps, which are crucial for the formation of 16-Acetyldigitalinum verum, are key targets for genetic manipulation. While the specific acetyltransferase for the 16-position of digitalinum verum has not been explicitly characterized in the provided results, the importance of acetyltransferases in cardenolide biosynthesis is acknowledged. nih.gov

Elicitation, the treatment of plant cell cultures with signaling molecules that trigger defense responses, has also been shown to enhance cardenolide production. nih.gov For instance, methyl jasmonate and other elicitors can lead to an increase in the accumulation of various cardenolides. acs.org Understanding the regulatory networks that connect elicitor signals to the expression of biosynthetic genes is crucial for designing effective metabolic engineering strategies.

Engineering StrategyTargetPotential Outcome for 16-Acetyldigitalinum verum Production
Overexpression Key biosynthetic enzymes (e.g., 3βHSD, P5βR, CYP87A family)Increased precursor supply and overall cardenolide yield.
Overexpression Specific glycosyltransferases and acetyltransferasesEnhanced conversion of precursors to 16-Acetyldigitalinum verum.
Downregulation Competing metabolic pathwaysDiversion of metabolic flux towards cardenolide biosynthesis.
Elicitation Treatment with methyl jasmonate, etc.Induction of defense responses and upregulation of biosynthetic genes. acs.orgnih.gov
Transcription Factor Engineering Manipulation of regulatory genesCoordinated upregulation of the entire biosynthetic pathway.

Heterologous Expression in Microbial or Eukaryotic Systems

A more ambitious approach involves transferring the entire biosynthetic pathway for 16-Acetyldigitalinum verum into a heterologous host, such as yeast (Saccharomyces cerevisiae) or other microorganisms. This strategy, a cornerstone of synthetic biology, offers the potential for large-scale, industrial production in fermenters, independent of plant cultivation.

The successful heterologous expression of a plant-derived pathway requires the identification and functional characterization of all necessary biosynthetic genes. While significant progress has been made in elucidating the early steps of cardenolide biosynthesis, the complete pathway to 16-Acetyldigitalinum verum remains to be fully mapped. nih.gov The successful expression of the progesterone 5β-reductase from Digitalis lanata in heterologous systems is a positive step in this direction.

Challenges in this approach include ensuring the proper folding and activity of plant enzymes in a microbial host, providing the necessary precursors, and dealing with potential toxicity of the intermediate or final products to the host organism. However, the successful production of other complex plant-derived natural products in engineered microbes provides a blueprint for future efforts with cardenolides.

Discovery of Novel Molecular Targets and Pathways

While the primary molecular target of cardiac glycosides is the Na+/K+-ATPase pump, leading to their well-known cardiotonic effects, recent research has unveiled a broader spectrum of biological activities and potential molecular targets. mdpi.com These discoveries open up new avenues for the therapeutic application of cardenolides like 16-Acetyldigitalinum verum, particularly in the realm of cancer therapy. mpg.denih.gov

Transcriptomic analysis of cancer cell lines treated with cardenolides from Digitalis lanata has revealed a panel of possible molecular targets. mpg.de For instance, some cardenolides have been shown to induce cell cycle arrest in the G2/M phase and to significantly inhibit the expression of proteins such as vasohibin-2 (VASH2). mpg.de These findings suggest that the anticancer effects of these compounds may be mediated through multiple pathways beyond Na+/K+-ATPase inhibition.

Furthermore, studies have indicated that cardenolides can modulate various signaling pathways involved in cell proliferation and survival. mdpi.com The structure of the cardenolide, including the nature of the sugar moieties and other substitutions on the steroid core, can influence its activity and target specificity. The 16-acetyl group of 16-Acetyldigitalinum verum is a structural feature that could potentially confer unique biological activities and target interactions compared to other cardenolides.

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

A holistic understanding of the biology of 16-Acetyldigitalinum verum, from its biosynthesis to its mechanism of action, is being greatly advanced by the application of "omics" technologies.

Genomics and Transcriptomics: The sequencing of the Digitalis genome and the analysis of its transcriptome (the complete set of RNA transcripts) are providing a wealth of information about the genes involved in cardenolide biosynthesis. researchgate.netcellmolbiol.org Transcriptome analysis of Digitalis lanata has led to the identification of genes involved in cholesterol and phytosterol biosynthesis that are co-expressed with cardenolide production. oup.comnih.gov This approach allows for the discovery of novel candidate genes for enzymes and regulatory proteins in the pathway. Comparative transcriptomics between different Digitalis species or between plants grown under different conditions can further pinpoint key genetic determinants of cardenolide diversity and abundance. mpg.de

Proteomics: The study of the proteome, the entire set of proteins expressed by an organism or cell, can provide a direct picture of the enzymatic machinery available for cardenolide biosynthesis. Proteomic analysis of Digitalis cell cultures can identify the proteins that are upregulated in response to elicitors or other treatments that enhance cardenolide production. This information is complementary to transcriptomic data and can confirm the functional expression of biosynthetic genes.

Metabolomics: Metabolomics, the comprehensive analysis of all metabolites in a biological sample, is a powerful tool for profiling the cardenolide content of Digitalis plants and cell cultures. nih.gov High-resolution mass spectrometry-based metabolomics can distinguish between dozens of different cardenolides, including 16-Acetyldigitalinum verum, and quantify their abundance. nih.gov This allows for a detailed assessment of the effects of genetic modifications or different cultivation conditions on the cardenolide profile. Metabolomic studies have been instrumental in revealing the link between sterol metabolism and cardenolide biosynthesis. oup.com

By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can build comprehensive models of the cardenolide biosynthetic network. This systems biology approach is essential for identifying bottlenecks in the pathway and for designing more effective metabolic engineering strategies.

Omics TechnologyApplication in 16-Acetyldigitalinum verum ResearchKey Findings and Potential
Genomics Sequencing of Digitalis genomes.Identification of gene clusters for secondary metabolite biosynthesis.
Transcriptomics Analysis of gene expression in Digitalis tissues and cell cultures.Discovery of novel genes in the cardenolide pathway, understanding of regulatory networks. oup.comnih.gov
Proteomics Profiling of protein expression in response to stimuli.Identification of functional enzymes and regulatory proteins.
Metabolomics Comprehensive analysis of cardenolide profiles.Quantification of 16-Acetyldigitalinum verum and other cardenolides, understanding metabolic flux. nih.gov

Future Directions in Cardenolide Research and Chemical Biology

The field of cardenolide research is poised for significant advancements, driven by new technologies and a growing appreciation for the therapeutic potential of these molecules beyond their traditional use in cardiology.

A major future direction is the complete elucidation of the biosynthetic pathways for all major cardenolides, including 16-Acetyldigitalinum verum. nih.gov This will involve the functional characterization of all remaining unknown enzymes, including the specific acetyltransferases and glycosyltransferases. This knowledge is a prerequisite for the successful implementation of synthetic biology approaches for their production.

The exploration of the "chemical space" of cardenolides through biocatalysis and chemical synthesis will also be a key area of research. By using engineered enzymes or synthetic chemistry to modify the cardenolide scaffold, it may be possible to generate novel derivatives with improved pharmacological properties, such as enhanced potency, selectivity, and reduced toxicity.

Furthermore, the expanding understanding of the diverse molecular targets of cardenolides will drive the investigation of their potential in treating a wider range of diseases, including various cancers and viral infections. nih.govmdpi.com Chemical biology approaches, using cardenolide-based probes, will be invaluable for identifying and validating these new targets and for unraveling their mechanisms of action at a molecular level.

Finally, the development of robust and scalable production platforms, whether through engineered plant cell cultures or microbial fermentation, will be crucial for translating these research findings into tangible therapeutic benefits. The integration of metabolic engineering, synthetic biology, and systems biology will be at the heart of these efforts, paving the way for a new era of cardenolide-based medicine.

Q & A

Q. How can researchers address challenges in replicating published protocols for synthesizing 16-Acetyldigitalinum verum analogs?

  • Methodological Answer : Request detailed procedural clarifications from original authors via open peer-review platforms. Validate critical steps (e.g., acetylation efficiency) using independent analytical methods. Publish replication attempts in data journals to contribute to methodological transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.